molecular formula C20H18N2O3S B2542248 N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide CAS No. 921861-52-1

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide

Cat. No. B2542248
CAS RN: 921861-52-1
M. Wt: 366.44
InChI Key: PTHGRGRNZIGHCH-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide, also known as ESI, is a chemical compound that has been widely used in scientific research due to its various biological activities. ESI is a sulfonamide derivative of naphthalene and indolinone, which possess a unique structure that makes it an attractive candidate for various research applications.

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives: (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (4) and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides (5) . These compounds exhibited notable cytotoxicity against three human cancer cell lines: colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds were even more effective than the positive control PAC-1, the first procaspase-3 activating compound. Compound 4o stood out as the most potent, demonstrating three- to five-fold greater cytotoxicity than PAC-1 across the tested cancer cell lines.

Cell Cycle Regulation

The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o ) were found to accumulate U937 cells in the S phase of the cell cycle. Additionally, they induced late cellular apoptosis, a critical process for controlling abnormal cell growth . Targeting cell cycle regulation is essential in cancer therapy, and these findings highlight the potential of this compound in modulating cell division.

Apoptosis Pathways

Apoptosis, or programmed cell death, plays a crucial role in maintaining normal cellular homeostasis. Abnormalities in apoptosis can lead to tumor formation. The compound’s effects on apoptosis pathways were studied, emphasizing its role in promoting apoptosis in cancer cells . Understanding these mechanisms could pave the way for novel anticancer agents.

Caspase Activation

Caspases are key enzymes involved in apoptotic pathways. Among them, caspase-3 (the executioner caspase) regulates apoptosis responses. Compounds like 4o activate caspase-3, leading to cancer cell death . Further research could explore the compound’s interactions with other caspases and apoptotic proteins.

Indole Derivatives

The compound belongs to the indole family, which includes diverse derivatives with biological significance. For instance, indole-3-acetic acid is a plant hormone produced during tryptophan degradation in higher plants . Investigating the compound’s structural modifications and pharmacological activities within this context could yield valuable insights.

Triazole Incorporation

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-22-18-11-10-16(12-15(18)13-20(22)23)21-26(24,25)19-9-5-7-14-6-3-4-8-17(14)19/h3-12,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHGRGRNZIGHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide

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